molecular formula C26H21BrN4O2 B2734294 7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477232-58-9

7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2734294
CAS RN: 477232-58-9
M. Wt: 501.384
InChI Key: LUXBNICWEHICQG-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C26H21BrN4O2 and its molecular weight is 501.384. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A one-step synthesis method for preparing a series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines is described, highlighting the use of phosphorus pentoxide in organic synthesis. This method involves heating corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-ones with a mixture of phosphorus pentoxide and appropriate amine hydrochlorides, showcasing the versatility of pyrrolo[2,3-d]pyrimidin compounds in chemical synthesis (Jørgensen, Girgis, & Pedersen, 1985).

  • Structural Analysis : The synthesis and crystal structures of 9-(2-bromoethyl)-substituted 7-deazapurines demonstrate the importance of side chain positioning relative to the heterocyclic ring, which is crucial for the compound's activity and interaction with biological molecules (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).

Biological Applications

  • Anticancer Potential : Compound 7t, related to the chemical family of 7H-pyrrolo[2,3-d]pyrimidin-4-amines, showed potent anticancer properties by inducing cell cycle arrest and apoptosis in MCF-7 cells. This indicates the relevance of such compounds in developing new therapeutic agents for cancer treatment (Mettu, Talla, & Naikal, 2020).

  • Psoriasis Treatment : Derivatives of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent and selective NF-κB inducing kinase (NIK) inhibitors, offering a new strategy for treating psoriasis. This highlights the compound's potential in modulating immune responses and inflammation (Zhu et al., 2020).

  • Antimicrobial Applications : Novel antimicrobial additives based on pyrimidine derivatives have been developed for surface coating and printing ink paste, showing significant antimicrobial effects. This suggests the utility of such compounds in preventing microbial growth on various surfaces, extending the applications of 7H-pyrrolo[2,3-d]pyrimidin-4-amines beyond pharmaceuticals into materials science (El‐Wahab et al., 2015).

properties

IUPAC Name

7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN4O2/c1-32-22-13-10-19(14-23(22)33-2)30-25-24-21(17-6-4-3-5-7-17)15-31(26(24)29-16-28-25)20-11-8-18(27)9-12-20/h3-16H,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXBNICWEHICQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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